molecular formula C5H3FIN B8097021 4-Fluoro-2-iodopyridine

4-Fluoro-2-iodopyridine

Cat. No.: B8097021
M. Wt: 222.99 g/mol
InChI Key: RAYWBYPDBZTCQE-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodopyridine: is a heterocyclic aromatic compound with the molecular formula C5H3FIN It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 2 are replaced by fluorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Halogen Exchange Reaction:

      Starting Material: 2,4-Diiodopyridine

      Reagent: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

      Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile at room temperature.

      Mechanism: The fluorine atom from Selectfluor replaces one of the iodine atoms in 2,4-diiodopyridine, resulting in the formation of 4-fluoro-2-iodopyridine.

  • Direct Fluorination:

      Starting Material: 2-Iodopyridine

      Reagent: N-fluorobenzenesulfonimide (NFSI)

      Conditions: The reaction is conducted in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane.

      Mechanism: The fluorine atom from NFSI is introduced at the 4-position of 2-iodopyridine, yielding this compound.

Industrial Production Methods:

Industrial production of this compound typically involves large-scale halogen exchange reactions using optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction parameters such as temperature and time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents: Nucleophiles such as amines, thiols, and alkoxides.

      Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

      Products: Substituted pyridines where the iodine atom is replaced by the nucleophile.

  • Cross-Coupling Reactions:

      Reagents: Organometallic reagents such as boronic acids (Suzuki coupling), stannanes (Stille coupling), or zinc reagents (Negishi coupling).

      Conditions: Catalyzed by palladium complexes in the presence of a base.

      Products: Biaryl compounds or other complex structures.

  • Oxidation Reactions:

      Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

      Conditions: Conducted in organic solvents at controlled temperatures.

      Products: Oxidized derivatives of 4-fluoro-2-iodopyridine.

Scientific Research Applications

Chemistry: 4-fluoro-2-iodopyridine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the construction of heterocyclic compounds.

Biology: In biological research, this compound is utilized in the design and synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its incorporation into biologically active compounds can enhance their potency and selectivity.

Medicine: The compound is explored for its potential in drug discovery and development. It serves as a precursor for the synthesis of pharmaceutical candidates, particularly in the areas of oncology and infectious diseases.

Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and materials science. Its versatility allows for the creation of products with improved properties and performance.

Mechanism of Action

The mechanism of action of 4-fluoro-2-iodopyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity for target molecules. The pathways involved may include inhibition of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

  • 2-Fluoro-4-iodopyridine
  • 3-Fluoro-4-iodopyridine
  • 4-Fluoro-3-iodopyridine

Comparison: 4-fluoro-2-iodopyridine is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This arrangement can significantly impact its reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for distinct applications. For example, the electronic effects of the substituents can alter the compound’s nucleophilicity, electrophilicity, and overall stability, leading to variations in its behavior in synthetic and biological contexts.

Properties

IUPAC Name

4-fluoro-2-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FIN/c6-4-1-2-8-5(7)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYWBYPDBZTCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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